

Nitrosylsulfuric Acid: A Comprehensive Technical Guide to its Role as a Mixed Anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nitrosylsulfuric acid*

Cat. No.: *B179271*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosylsulfuric acid (NOHSO_4), a compound of significant industrial and synthetic importance, is the mixed anhydride of sulfuric acid and nitrous acid.^[1] This technical guide provides an in-depth exploration of its chemical and physical properties, detailed experimental protocols for its synthesis, and its critical role in various chemical transformations. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize or are exploring the applications of this versatile reagent.

Introduction

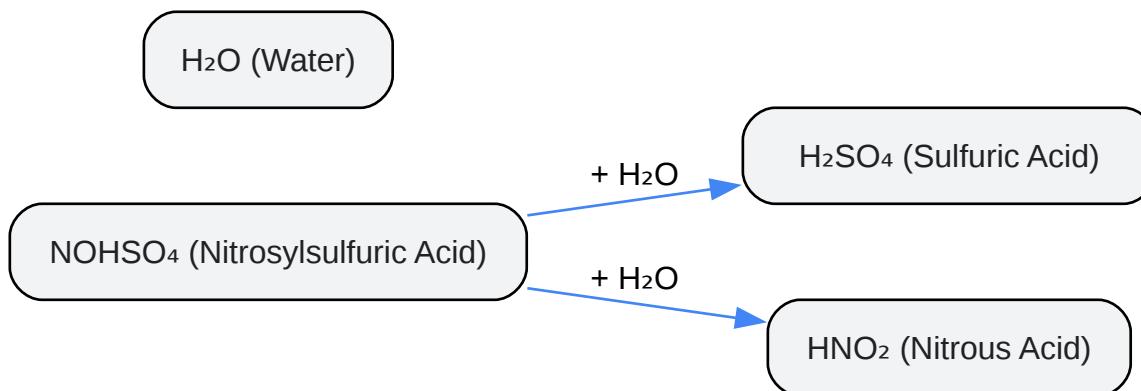
Nitrosylsulfuric acid, also known as nitrosyl hydrogen sulfate or "chamber crystals," is a reactive inorganic compound with the chemical formula NOHSO_4 .^{[1][2][3]} It is structurally considered the mixed anhydride of sulfuric acid (H_2SO_4) and nitrous acid (HNO_2).^[1] This unique constitution imparts upon it the ability to act as a potent nitrosating and diazotizing agent, finding extensive use in the synthesis of dyes, pharmaceuticals, and other fine chemicals.^{[4][5]} Historically, it was a key intermediate in the lead chamber process for the industrial production of sulfuric acid.^{[2][6]}

Physicochemical Properties

Nitrosylsulfuric acid is typically handled as a straw-colored, oily liquid, which is a 40% solution in 87% sulfuric acid.^{[4][7]} In its pure form, it exists as a pale yellow or colorless crystalline solid.^{[1][2]} A summary of its key quantitative properties is presented in Table 1.

Table 1: Quantitative Properties of **Nitrosylsulfuric Acid**

Property	Value	References
Molecular Formula	HNO ₅ S or NOHSO ₄	[4][8]
Molecular Weight	127.08 g/mol	[1][4]
Appearance	Pale yellow crystals (pure) or straw-colored oily liquid (in H ₂ SO ₄)	[1][7][9]
Melting Point	73.5 °C (decomposes)	[4][9]
-10 °C (40% solution in H ₂ SO ₄)	[7][8]	
Boiling Point	Decomposes	[2]
333 °C at 101.33 kPa (40% solution in H ₂ SO ₄)	[7][8]	
Density	1.612 g/mL at 25 °C (40% solution in H ₂ SO ₄)	[7][8]
1.865 g/mL (in 40% sulfuric acid soln.)	[2]	
Vapor Pressure	2.6-30 Pa at 20-50 °C	[7][8]
Solubility	Soluble in concentrated sulfuric acid	[1][2]
Decomposes in water and alcohols	[1][10]	

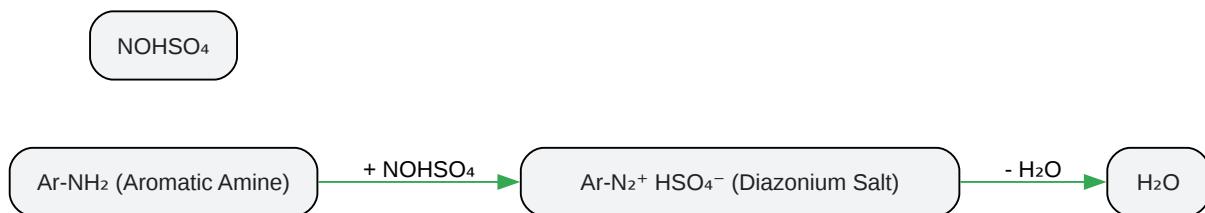

Chemical Reactivity and Role as a Mixed Anhydride

The chemical reactivity of **nitrosylsulfuric acid** is dominated by its nature as a mixed anhydride. It can be viewed as a source of the nitrosonium ion (NO^+), which is a powerful electrophile.[4]

Hydrolysis

Nitrosylsulfuric acid reacts vigorously with water, hydrolyzing to form sulfuric acid and nitrous acid. The nitrous acid subsequently decomposes, especially in acidic conditions, to produce nitrogen oxides.[1][10]

Reaction Scheme: Hydrolysis of **Nitrosylsulfuric Acid**


[Click to download full resolution via product page](#)

Hydrolysis of **Nitrosylsulfuric Acid**.

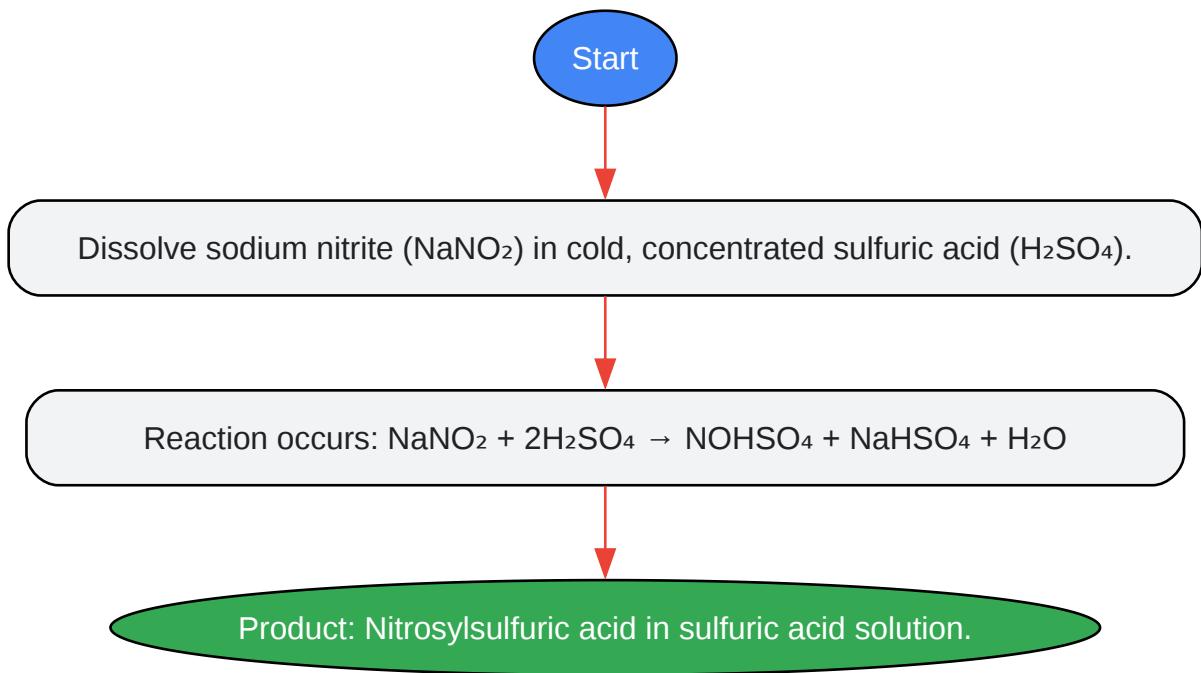
Diazotization and Nitrosation

A primary application of **nitrosylsulfuric acid** is in the diazotization of primary aromatic amines to form diazonium salts, which are versatile intermediates in the synthesis of azo dyes and other organic compounds.[1][2] It also serves as a nitrosating agent.[5]

Reaction Scheme: Diazotization of an Aromatic Amine

[Click to download full resolution via product page](#)

Diazotization using **Nitrosylsulfuric Acid**.


Experimental Protocols

Detailed methodologies for the synthesis of **nitrosylsulfuric acid** are crucial for its safe and efficient preparation in a laboratory setting.

Synthesis from Sodium Nitrite and Sulfuric Acid

This is a common and straightforward laboratory preparation.[\[1\]](#)[\[2\]](#)

Experimental Workflow

[Click to download full resolution via product page](#)

Workflow for Synthesis from Sodium Nitrite.

Protocol:

- Carefully add a stoichiometric amount of sodium nitrite to cold (0-5 °C) concentrated sulfuric acid with constant stirring.
- The reaction is exothermic and the temperature should be maintained below 10 °C.
- The reaction mixture will form a solution of **nitrosylsulfuric acid** in sulfuric acid.

Synthesis from Sulfur Dioxide and Nitric Acid

This method is historically significant as it mirrors the chemistry of the lead chamber process and can be used to prepare solid **nitrosylsulfuric acid**.[\[1\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

Role of NOHSO₄ in the Lead Chamber Process.

In this catalytic cycle, sulfur dioxide reacts with nitrogen dioxide and water (dissolved in sulfuric acid) to form **nitrosylsulfuric acid**. [\[6\]](#) The **nitrosylsulfuric acid** is then hydrolyzed to produce sulfuric acid and regenerate nitric oxide (NO), which is subsequently re-oxidized to nitrogen dioxide by air, thus continuing the cycle. [\[6\]](#)[\[12\]](#)

Safety and Handling

Nitrosylsulfuric acid is a corrosive and hazardous material that must be handled with appropriate safety precautions. [\[1\]](#)[\[7\]](#)

- Corrosivity: It is highly corrosive to skin, eyes, and mucous membranes. [\[7\]](#)* Reactivity with Water: It reacts violently with water, releasing toxic and corrosive fumes of nitrogen oxides and sulfuric acid. [\[1\]](#)[\[10\]](#)* Oxidizing Agent: It is a strong oxidizing agent and can react explosively with certain organic compounds, such as dinitroanilines. [\[7\]](#)[\[10\]](#)* Storage: It

should be stored in a cool, dry place, away from moisture and incompatible materials. [1] It can be kept in concentrated sulfuric acid. [1] Always consult the Safety Data Sheet (SDS) before handling **nitrosylsulfuric acid** and use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Nitrosylsulfuric acid's identity as the mixed anhydride of sulfuric and nitrous acids underpins its significant reactivity and utility in chemical synthesis. Its role as a potent nitrosating and diazotizing agent continues to be of great importance in the production of a wide range of chemical products. A thorough understanding of its properties, synthesis, and safe handling, as detailed in this guide, is essential for its effective and responsible use in research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nitrosylsulfuric acid - Sciencemadness Wiki [sciemcemadness.org]
- 2. Nitrosylsulfuric acid - Wikipedia [en.wikipedia.org]
- 3. Nitrosylsulfuric Acid [drugfuture.com]
- 4. grokipedia.com [grokipedia.com]
- 5. wikiwand.com [wikiwand.com]
- 6. Lead chamber process - Wikipedia [en.wikipedia.org]
- 7. Nitrosylsulfuric acid | 7782-78-7 [chemicalbook.com]
- 8. Cas 7782-78-7, Nitrosylsulfuric acid | lookchem [lookchem.com]
- 9. Nitrosylsulfuric acid | HNO5S | CID 82157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. NITROSYLSULFURIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. US3149913A - Process for producing nitrosylsulfuric acid - Google Patents
[patents.google.com]
- 12. sulphuric-acid.com [sulphuric-acid.com]
- To cite this document: BenchChem. [Nitrosylsulfuric Acid: A Comprehensive Technical Guide to its Role as a Mixed Anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179271#nitrosylsulfuric-acid-as-a-mixed-anhydride-of-sulfuric-and-nitrous-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com